molecular formula C14H13N3O2S B2533429 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 730976-68-8

4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B2533429
CAS RN: 730976-68-8
M. Wt: 287.34
InChI Key: JIYREQCHGYZWEN-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazoles and has shown promising results in various studies related to the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to exhibit antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various types of studies. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain types of experiments.

Future Directions

There are several future directions that could be explored in the study of 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione. One potential direction is to further investigate its potential applications in the treatment of oxidative stress-related diseases. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to investigate its potential toxicity and safety profile in different types of experiments.

Synthesis Methods

The synthesis of 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves the reaction of furfural with 2-methoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with thiosemicarbazide to obtain the final compound.

Scientific Research Applications

4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to the fields of biochemistry, pharmacology, and medicinal chemistry.

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-18-12-7-3-2-6-11(12)13-15-16-14(20)17(13)9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYREQCHGYZWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326235
Record name 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

730976-68-8
Record name 4-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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